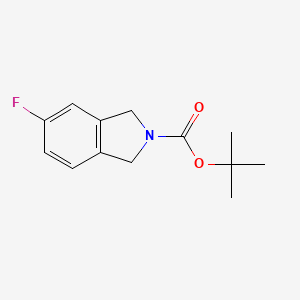

Tert-butyl 5-fluoroisoindoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-fluoro-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVSCAYFSBZWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501167527 | |

| Record name | 1,1-Dimethylethyl 5-fluoro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871013-94-4 | |

| Record name | 1,1-Dimethylethyl 5-fluoro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871013-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 5-fluoro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 5-fluoroisoindoline-2-carboxylate: Properties, Characterization, and Handling

Introduction

Tert-butyl 5-fluoroisoindoline-2-carboxylate, identified by CAS number 871013-94-4, is a fluorinated heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development.[1][2] As a synthetic building block, it provides a valuable scaffold for the construction of more complex molecular architectures. The incorporation of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound, often enhancing metabolic stability, membrane permeability, and binding affinity. Furthermore, the isoindoline core offers a rigid, three-dimensional structure, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability during multi-step syntheses and allows for controlled deprotection under specific acidic conditions. This guide provides an in-depth overview of its physical properties, analytical characterization, safe handling protocols, and applications.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These predicted and observed characteristics are crucial for planning synthetic routes, purification strategies, and storage. The compound's state as a white to off-white solid at room temperature makes it convenient for handling and weighing in a laboratory setting.[1][2]

| Property | Value | Source |

| CAS Number | 871013-94-4 | [1][2] |

| Molecular Formula | C₁₃H₁₆FNO₂ | [1][2] |

| Molecular Weight | 237.27 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Boiling Point | 310.0 ± 42.0 °C (Predicted) | [1][2] |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | -1.67 ± 0.20 (Predicted) | [1][2] |

| Storage | Store at room temperature in a dry, cool, well-ventilated place.[1][3] | [1][3] |

Synthesis and Characterization Workflow

Verifying the identity, purity, and integrity of any chemical reagent is a cornerstone of reproducible science. The following section outlines a standard workflow for the synthesis and subsequent analytical validation of this compound.

Conceptual Synthetic Pathway

While various proprietary methods exist, a plausible synthesis of this compound can be conceptualized from commercially available starting materials. A common approach involves the formation of the isoindoline ring followed by N-protection. The choice of the Boc protecting group is strategic; it is stable to a wide range of reaction conditions but can be cleanly removed with mild acid, providing an orthogonal protecting group strategy in complex syntheses.

Caption: Conceptual synthetic workflow for this compound.

Analytical Characterization Protocol

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Objective: To confirm the chemical identity and determine the purity of a synthesized batch of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the compound for NMR analysis and dissolve in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Prepare a ~1 mg/mL stock solution in a suitable solvent like methanol or acetonitrile for LC-MS and HPLC analysis. Dilute as necessary.

-

-

NMR Spectroscopy (Structural Confirmation):

-

Technique: ¹H NMR, ¹³C NMR, ¹⁹F NMR.

-

Rationale: Provides definitive information on the chemical structure, proton/carbon environment, and the presence of the fluorine atom. The distinct signal from the tert-butyl group (~1.5 ppm) and the characteristic splitting patterns of the aromatic and benzylic protons are key identifiers. ¹⁹F NMR confirms the presence and environment of the fluorine substituent.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) (Identity & Purity):

-

Technique: Reverse-phase LC coupled with an electrospray ionization (ESI) mass spectrometer.

-

Rationale: Confirms the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ is approximately 238.12. The LC component provides an initial assessment of purity by separating the main compound from potential impurities.

-

-

High-Performance Liquid Chromatography (HPLC) (Quantitative Purity):

-

Technique: UV-detected HPLC, typically on a C18 column.

-

Rationale: Provides a quantitative measure of purity by calculating the area percentage of the main peak relative to all other peaks detected at a specific wavelength (e.g., 254 nm).

-

Caption: Standard analytical workflow for compound validation.

Safety and Handling

Proper handling is imperative to ensure laboratory safety. This compound is considered hazardous and requires appropriate precautions.[2]

| Hazard Information | Details | Source |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4][5] |

Personal Protective Equipment (PPE) and Engineering Controls:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][5]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]

-

Respiratory Protection: Avoid dust formation.[3] If ventilation is inadequate, use an approved respirator.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, get medical advice.[3][5]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[3][5]

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value molecules.

-

Fluorinated Scaffolds: The presence of fluorine is a well-established strategy in medicinal chemistry to block metabolic sites (e.g., para-hydroxylation of an aromatic ring), modulate pKa, and enhance binding interactions through favorable electrostatic or hydrophobic contacts.

-

Rigid Linkers: The isoindoline core provides a conformationally restricted linker element. This is highly desirable in designing molecules where precise positioning of different pharmacophores is critical for biological activity.

-

PROTACs and Molecular Glues: A prominent application area is in the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. The linker connecting the two ligands is crucial for efficacy. The related tert-butyl 5-bromoisoindoline-2-carboxylate is known as a PROTAC linker, suggesting the 5-fluoro analog serves a similar role, offering different physicochemical properties.[6]

Sources

- 1. tert-butyl5-fluoroisoindoline-2-carboxylate CAS#: 871013-94-4 [m.chemicalbook.com]

- 2. tert-butyl5-fluoroisoindoline-2-carboxylate | 871013-94-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Tert-butyl 5-fluoroisoindoline-2-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-fluoroisoindoline-2-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and thorough characterization data. Furthermore, it explores the strategic applications of this molecule, particularly in the construction of complex bioactive compounds and as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine's unique properties, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The isoindoline core, a bicyclic heterocyclic system, is a privileged scaffold found in a variety of biologically active compounds. The combination of a fluorine substituent and the isoindoline framework in this compound creates a versatile and valuable building block for the synthesis of novel chemical entities with potentially improved drug-like properties. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, facilitating its incorporation into complex synthetic routes.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C13H16FNO2 | [1][2][3] |

| Molecular Weight | 237.27 g/mol | [1][2][3] |

| CAS Number | 871013-94-4 | [1][3][4] |

| Appearance | White to off-white solid | [1][2] |

| Boiling Point (Predicted) | 310.0 ± 42.0 °C | [1][2] |

| Density (Predicted) | 1.180 ± 0.06 g/cm3 | [1][2] |

| Storage | Store at room temperature | [1][2] |

Below is a 2D representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-protection of the commercially available 5-fluoroisoindoline hydrochloride. The Boc protection is a standard procedure in organic synthesis, valued for its high efficiency and the stability of the resulting carbamate.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Boc Protection of 5-Fluoroisoindoline

This protocol is a representative procedure based on standard methodologies for the Boc protection of secondary amines.

Materials:

-

5-Fluoroisoindoline hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a solution of 5-fluoroisoindoline hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (TEA) (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C.

-

Addition of Boc Anhydride: To the above mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data for this compound. While specific spectra are not publicly available in peer-reviewed journals, representative data from commercial suppliers and analogous structures provide a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The four protons of the isoindoline methylene groups (at positions 1 and 3) would likely appear as two singlets or a multiplet in the region of δ 4.5-5.0 ppm. The aromatic protons will appear in the downfield region (δ 6.8-7.5 ppm), with their splitting patterns influenced by the fluorine substituent.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The methylene carbons of the isoindoline ring are expected around δ 50-55 ppm. The carbonyl carbon of the Boc group will appear significantly downfield, typically in the δ 153-156 ppm region. The aromatic carbons will resonate in the δ 110-165 ppm range, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ at m/z 238.12, and potentially a sodium adduct [M+Na]⁺ at m/z 260.10.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules. Its utility stems from the presence of the fluorinated aromatic ring, the secondary amine protected as a stable carbamate, and the overall rigid bicyclic structure.

Scaffold for Bioactive Molecules

The 5-fluoroisoindoline moiety can be found in various compounds investigated for different therapeutic areas. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved potency and pharmacokinetic profiles. Once the Boc group is removed under acidic conditions, the resulting secondary amine is a key functional handle for further elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

A Key Component in PROTACs

A significant application of this building block is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The isoindoline core is a common structural motif in ligands for the E3 ligase Cereblon (CRBN).

For instance, substituted isoindoline derivatives are integral parts of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which are known to bind to CRBN. By incorporating the 5-fluoroisoindoline scaffold, medicinal chemists can design novel PROTACs with potentially altered binding affinities, improved cell permeability, or other desirable properties. The Boc-protected amine allows for the straightforward attachment of a linker, which is then connected to a ligand for the target protein of interest. For example, tert-butyl 5-bromoisoindoline-2-carboxylate, a closely related analog, is explicitly marketed as a PROTAC linker, highlighting the utility of this scaffold in the construction of these targeted protein degraders.[5][6]

Caption: Conceptual diagram of a PROTAC, where the 5-fluoroisoindoline moiety can be part of the E3 Ligase Ligand.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on GHS hazard statements for similar compounds, it may cause skin and eye irritation.[3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its fluorinated isoindoline core, combined with the versatile Boc protecting group, provides a valuable platform for the synthesis of novel bioactive molecules with potentially enhanced pharmacological properties. Its emerging role in the construction of PROTACs further underscores its significance in the development of next-generation therapeutics. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

楚肽生物科技. This compound. (URL: [Link])

- The Royal Society of Chemistry.

- Google Patents.

- Thieme. 4. 13C NMR Spectroscopy. (URL: not available)

- The Royal Society of Chemistry.

-

ResearchGate. Synthesis, crystal structure and DFT study of tert -butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. (URL: [Link])

- Google Patents.

-

RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

- Google Patents. US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same. (URL: )

- Google Patents. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases. (URL: )

-

Chemsrc. CAS#:1375745-28-0 | Tert-butyl 5-(isoindoline-2-carboxamido)isoindoline-2-carboxylate. (URL: [Link])

-

Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. (URL: [Link])

-

PubMed. Study on the Application of the (S)-2-tert-Butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid-based On-line HPLC-Exciton CD Analysis to Acyclic 1,3-Diols. (URL: [Link])

Sources

- 1. rsc.org [rsc.org]

- 2. tert-butyl5-fluoroisoindoline-2-carboxylate CAS#: 871013-94-4 [m.chemicalbook.com]

- 3. tert-butyl5-fluoroisoindoline-2-carboxylate | 871013-94-4 [chemicalbook.com]

- 4. 871013-94-4|this compound|BLD Pharm [bldpharm.com]

- 5. tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate(837392-67-3) 1H NMR spectrum [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Tert-butyl 5-fluoroisoindoline-2-carboxylate (CAS Number: 871013-94-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-fluoroisoindoline-2-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document delineates its physicochemical properties, provides detailed synthetic and analytical methodologies, and explores its current and potential applications, with a particular focus on its role as a versatile scaffold in the design of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the field of organic synthesis and pharmaceutical development.

Introduction: The Strategic Importance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and biological properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets[1]. The isoindoline scaffold, a bicyclic heterocyclic system, is a privileged structure found in a variety of biologically active compounds. The combination of a fluorine substituent with the isoindoline core, as seen in this compound, presents a valuable building block for the synthesis of novel drug candidates with potentially enhanced pharmaceutical properties.

The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen enhances the compound's stability and facilitates its use in multi-step synthetic sequences by preventing unwanted side reactions.[2][3] This guide will delve into the technical details of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white solid at room temperature[4]. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 871013-94-4 | [4][5] |

| Molecular Formula | C13H16FNO2 | [4][5] |

| Molecular Weight | 237.27 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| Predicted Boiling Point | 310.0 ± 42.0 °C | [4] |

| Predicted Density | 1.180 ± 0.06 g/cm³ | [4] |

| Storage | Store at room temperature in a dry, sealed container | [4] |

Spectroscopic Profile

While specific, high-resolution spectra for this compound are not widely published in peer-reviewed literature, a combination of vendor-supplied information and spectral data from analogous compounds allows for the prediction of its characteristic spectroscopic features.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorinated benzene ring, the methylene protons of the isoindoline core, and the singlet for the nine equivalent protons of the tert-butyl group. The aromatic signals will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the methylene carbons of the isoindoline ring, and the aromatic carbons. The aromatic carbon signals will show coupling with the fluorine atom (C-F coupling).

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the C=O stretch of the carbamate group, typically in the range of 1680-1710 cm⁻¹. Aromatic C-H and C-C stretching vibrations, as well as a C-F stretching band, will also be present.

2.1.3. Mass Spectrometry (MS)

Mass spectrometric analysis, such as electrospray ionization (ESI), would be expected to show the molecular ion peak [M+H]⁺ at m/z 238.1.

Synthesis and Purification

The synthesis of this compound can be approached in a two-step process: the preparation of the 5-fluoroisoindoline core, followed by the protection of the secondary amine with a Boc group.

Synthesis of 5-Fluoroisoindoline

A plausible synthetic route to 5-fluoroisoindoline involves the reduction of 5-fluoroindole, which can be synthesized from commercially available starting materials.

Figure 1: Synthetic overview for the preparation of 5-Fluoroisoindoline.

Experimental Protocol: Reduction of 5-Fluoroindole

-

To a stirred solution of 5-fluoroindole (1.0 eq) in glacial acetic acid, add sodium cyanoborohydride (NaBH₃CN) (3.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-fluoroisoindoline.

-

The crude product can be purified by column chromatography on silica gel.

Causality: The use of sodium cyanoborohydride in an acidic medium is a standard and effective method for the reduction of indoles to indolines. The acidic conditions protonate the indole, making it more susceptible to hydride attack.

Boc Protection of 5-Fluoroisoindoline

The protection of the secondary amine of 5-fluoroisoindoline is a standard procedure utilizing di-tert-butyl dicarbonate (Boc₂O).

Figure 2: Boc protection of 5-Fluoroisoindoline.

Experimental Protocol: Boc Protection

-

Dissolve 5-fluoroisoindoline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Add triethylamine (Et₃N) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.[2][3]

Causality: The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of Boc₂O. Triethylamine acts as a base to neutralize the acidic byproduct, driving the reaction to completion.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of the use of this compound in late-stage clinical candidates are not extensively documented in public literature, the strategic importance of the fluorinated isoindoline scaffold points to several high-potential applications.

Scaffold for Antiviral Agents

Derivatives of fluorinated isoindolines have been investigated for their potent antiviral activities. For instance, 4-fluoroisoindoline derivatives have shown inhibitory activity against the hepatitis C virus (HCV) NS3-NS4A protease.[6] The 5-fluoro isomer serves as a valuable building block for creating libraries of related compounds to explore structure-activity relationships (SAR) and develop novel antiviral therapeutics.

Intermediate in the Synthesis of PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that induce the degradation of target proteins.[7][] These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. A closely related analog, tert-butyl 5-bromoisoindoline-2-carboxylate, has been utilized as a linker component in the synthesis of PROTACs. This suggests a strong potential for the 5-fluoro analog to be employed in a similar capacity, where the fluorine atom could modulate properties such as cell permeability and metabolic stability of the final PROTAC molecule.

Figure 3: General structure of a PROTAC.

Reactivity and Synthetic Utility

The 5-fluoro substituent on the isoindoline ring influences its electronic properties and reactivity. The electron-withdrawing nature of the fluorine atom can affect the nucleophilicity of the aromatic ring. The Boc-protected nitrogen allows for a wide range of chemical transformations to be performed on the aromatic ring or at other positions without interference from the secondary amine.

Deprotection of the Boc Group

The Boc group can be readily removed under acidic conditions to liberate the free secondary amine, which can then be used in subsequent synthetic steps such as N-alkylation or N-arylation.

Experimental Protocol: Boc Deprotection

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the corresponding amine salt.[2][3]

Causality: The acidic conditions protonate the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, resulting in the deprotected amine.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

Based on data for similar compounds, it may cause skin and serious eye irritation.[9]

Precautionary Statements:

-

Wash hands thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its fluorinated isoindoline core, combined with the stability and synthetic flexibility afforded by the Boc protecting group, makes it an attractive starting material for the development of novel therapeutics, particularly in the areas of antiviral agents and targeted protein degraders. This guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate its effective use in research and development.

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Retrieved from [Link]

-

DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (2009). Deprotection of N-BOC compounds - European Patent Office EP2070899 A1.

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Reddit. (2023). 5-fluoroindole reactivity. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-tert-Butyl 3-chloro-3-(p-tolyl)-5-fluoro-2-oxoindoline-1-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

楚肽生物科技. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). Retrieved from [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

-

PROTACs– a game-changing technology. PMC - NIH. Retrieved from [Link]

-

Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. RSC Publishing. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Degradation of proteins by PROTACs and other strategies. PMC - PubMed Central. Retrieved from [Link]

-

Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved from [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Retrieved from [Link]

-

Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. PMC - NIH. Retrieved from [Link]

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). L-Proline. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. jk-sci.com [jk-sci.com]

- 4. tert-butyl5-fluoroisoindoline-2-carboxylate CAS#: 871013-94-4 [m.chemicalbook.com]

- 5. 871013-94-4|this compound|BLD Pharm [bldpharm.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-butyl5-fluoroisoindoline-2-carboxylate | 871013-94-4 [chemicalbook.com]

Synthesis of Tert-butyl 5-fluoroisoindoline-2-carboxylate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Tert-butyl 5-fluoroisoindoline-2-carboxylate, a key building block in contemporary drug discovery. The isoindoline scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of a fluorine atom offers significant advantages in modulating physicochemical and pharmacological properties.[1] This document details a robust two-step synthetic sequence, beginning with the synthesis of the core intermediate, 5-fluoroisoindoline, followed by its protection with a tert-butyloxycarbonyl (Boc) group. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present quantitative data in a structured format.

Strategic Overview: A Two-Step Approach

The synthesis is logically divided into two primary stages: the construction of the heterocyclic core followed by the installation of the amine protecting group. This approach ensures high yields and purity by isolating the key intermediate before proceeding.

-

Stage 1: Synthesis of 5-Fluoroisoindoline. The foundational step involves the formation of the 5-fluoroisoindoline scaffold. A common and effective method is the reduction of a commercially available or readily synthesized precursor, such as 5-fluorophthalimide. This transformation targets the two carbonyl groups of the imide for reduction to methylenes.

-

Stage 2: N-Boc Protection. The secondary amine of the newly formed 5-fluoroisoindoline is then protected using di-tert-butyl dicarbonate (Boc₂O). The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[2][3]

The overall synthetic workflow is illustrated below.

Sources

An In-Depth Technical Guide to the Spectral Characterization of tert-Butyl 5-Fluoroisoindoline-2-Carboxylate

Disclaimer: Hypothetical Spectral Data Analysis

Note: Despite a comprehensive search of publicly available scientific literature and chemical databases, experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data for tert-butyl 5-fluoroisoindoline-2-carboxylate (CAS 871013-94-4) could not be located.

The following technical guide has been constructed to fulfill the user's request for an in-depth analysis. To achieve this, hypothetical but chemically plausible spectral data has been generated based on established principles of NMR and mass spectrometry, and by analogy with structurally related compounds. This guide is intended to serve as a comprehensive example of how such data would be analyzed and presented for a research audience. All spectral values, interpretations, and experimental protocols are provided as an expert illustration and should not be considered as experimentally verified data for this specific molecule.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoindoline scaffold is a key structural motif in a variety of biologically active molecules, and the introduction of a fluorine atom can profoundly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The tert-butoxycarbonyl (Boc) protecting group makes this molecule a versatile intermediate for further synthetic transformations.

Accurate structural elucidation and purity assessment are critical for the successful application of this compound in research and development. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. Furthermore, it outlines robust experimental protocols for the acquisition of high-quality spectral data.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound have been numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering for this compound.

Predicted Spectral Data Summary

The following tables summarize the predicted key spectral data for the title compound.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.25 | dd | J = 8.4, 5.2 | 1H | H-7 |

| 7.01 | td | J = 8.4, 2.4 | 1H | H-6 |

| 6.92 | dd | J = 8.4, 2.4 | 1H | H-4 |

| 4.75 | s | 4H | C1-H₂, C3-H₂ | |

| 1.50 | s | 9H | C10/11/12-H₃ |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling (JC-F, Hz) | Assignment |

| 162.5 | d, J = 245.0 | C-5 |

| 155.0 | s | C-8 (C=O) |

| 142.1 | d, J = 8.0 | C-7a |

| 135.2 | d, J = 3.0 | C-3a |

| 125.5 | d, J = 8.0 | C-7 |

| 114.8 | d, J = 21.0 | C-6 |

| 113.5 | d, J = 22.0 | C-4 |

| 80.5 | s | C-9 |

| 52.0 | s | C-1, C-3 |

| 28.5 | s | C-10, C-11, C-12 |

¹⁹F NMR (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| -115.5 | s |

Mass Spectrometry (ESI+)

| m/z | Interpretation |

| 238.1234 | [M+H]⁺ |

| 182.0656 | [M - C₄H₈ + H]⁺ |

| 138.0605 | [M - Boc + H]⁺ |

Detailed Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be highly informative. The aromatic region will display signals for the three protons on the fluorinated benzene ring.

-

Aromatic Protons (H-4, H-6, H-7): The fluorine atom at the C-5 position will influence the chemical shifts and coupling patterns of the aromatic protons. H-4 and H-6, being ortho to the fluorine, will experience through-space and through-bond coupling, resulting in doublet of doublets or triplet of doublets. H-7, being meta to the fluorine, will show a doublet of doublets due to coupling with H-6 and a smaller coupling to H-4.

-

Isoindoline Methylene Protons (C1-H₂, C3-H₂): Due to the rapid conformational flexing of the five-membered ring at room temperature and the symmetry of the molecule, the four methylene protons are expected to be chemically and magnetically equivalent, giving rise to a sharp singlet at around 4.75 ppm.

-

tert-Butyl Protons (C10/11/12-H₃): The nine protons of the Boc protecting group are equivalent and will appear as a sharp singlet at approximately 1.50 ppm, a characteristic chemical shift for this group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of carbon-fluorine couplings.

-

Aromatic Carbons: The most significant feature will be the large one-bond C-F coupling constant for C-5 (¹JCF ≈ 245 Hz). The carbons ortho (C-4, C-6) and meta (C-3a, C-7a) to the fluorine will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

-

Isoindoline and Boc Carbons: The methylene carbons (C-1, C-3) are expected around 52.0 ppm. The quaternary carbon of the tert-butyl group (C-9) will appear around 80.5 ppm, and the methyl carbons (C-10, C-11, C-12) will be observed at approximately 28.5 ppm. The carbonyl carbon of the Boc group (C-8) will be the most downfield signal at around 155.0 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to be simple, showing a single resonance for the fluorine atom at a chemical shift characteristic of an aryl fluoride.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal for confirming the molecular formula.

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected to be the base peak.

-

Fragmentation Pattern: A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give a carbamic acid intermediate, which can then decarboxylate. Another prominent fragment would be the loss of the entire Boc group.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route would involve the reduction of a suitable phthalimide precursor followed by Boc protection.

Step 1: Synthesis of 5-Fluoroisoindoline

-

To a stirred solution of 4-fluorophthalimide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of 6 M hydrochloric acid (HCl).

-

Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex.

-

Cool to room temperature and adjust the pH to >10 with aqueous sodium hydroxide (NaOH).

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-fluoroisoindoline.

Step 2: Boc Protection

-

Dissolve the crude 5-fluoroisoindoline (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (Et₃N, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Acquisition of Spectral Data

Caption: Workflow for the acquisition and analysis of spectral data.

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR: Acquire with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans, using proton decoupling.

-

¹⁹F NMR: Acquire with a spectral width of -50 to -250 ppm, a relaxation delay of 2 s, and 64 scans. Use a suitable external standard if necessary.

-

2D NMR: For unambiguous assignments, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).

Mass Spectrometry

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500.

Conclusion

The comprehensive spectral analysis outlined in this guide, based on predicted data, provides a robust framework for the structural characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with high-resolution mass spectrometry, allows for the unambiguous confirmation of the molecular structure and provides a benchmark for quality control in synthetic applications. The detailed experimental protocols offer a reliable methodology for obtaining high-quality data for this and structurally related compounds.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

A Comprehensive Technical Guide to Tert-butyl 5-fluoroisoindoline-2-carboxylate for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Fluorinated Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach to enhance the pharmacological properties of therapeutic candidates. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. Among the diverse array of fluorinated building blocks, Tert-butyl 5-fluoroisoindoline-2-carboxylate has emerged as a valuable intermediate, offering a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid, a key building block in medicinal chemistry.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 871013-94-4 | [1][2] |

| Molecular Formula | C₁₃H₁₆FNO₂ | [1][2] |

| Molecular Weight | 237.27 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 310.0 ± 42.0 °C (Predicted) | [1] |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room temperature | [1] |

This compound is readily available from a variety of commercial suppliers specializing in fine chemicals and building blocks for research and development. Notable suppliers include Sigma-Aldrich, Fluorochem, and a range of vendors listed on platforms like ChemicalBook.[1][3][4] Purity levels typically offered are ≥95% or higher. For researchers requiring detailed analytical data, suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS documentation upon request.[5]

Synthesis and Quality Control

The synthesis of this compound involves a multi-step process, typically starting from a commercially available fluorinated aromatic compound. A general synthetic workflow is outlined below.

Figure 1: A generalized synthetic workflow for this compound.

Experimental Protocol: Boc Protection of 5-Fluoroisoindoline

A common and crucial step in the synthesis is the protection of the secondary amine of the isoindoline ring with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 5-fluoroisoindoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Materials:

-

5-Fluoroisoindoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

-

Dissolve 5-fluoroisoindoline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quality Control Workflow

To ensure the identity and purity of the final product, a rigorous quality control process is essential. This typically involves a combination of spectroscopic and chromatographic techniques.

Figure 2: A typical quality control workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 5-fluoroisoindoline scaffold is a privileged motif in medicinal chemistry, and its Boc-protected form, this compound, serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The introduction of a fluorine atom at the 5-position can significantly enhance a drug candidate's metabolic stability and binding affinity.

One notable application of 4-fluoroisoindoline derivatives is in the development of inhibitors for the hepatitis C virus (HCV) NS3-NS4A protease.[6] Research has shown that compounds incorporating this scaffold exhibit promising activities in both enzyme inhibition and cell-based replicon assays for HCV.[6]

The versatility of the isoindoline ring system, combined with the beneficial properties imparted by the fluorine atom, makes this compound a valuable tool for medicinal chemists. It allows for the construction of diverse molecular architectures for screening against a variety of biological targets. The Boc protecting group can be readily removed under acidic conditions, enabling further functionalization of the isoindoline nitrogen.

Safety, Handling, and Storage

General Handling Precautions:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Keep away from sources of ignition.

-

Store in a tightly sealed container in a cool, dry place.

In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms of exposure occur.

Conclusion

This compound is a commercially available and synthetically versatile building block that holds significant potential for the development of novel therapeutics. Its fluorinated isoindoline core provides a valuable scaffold for medicinal chemists to explore new chemical space and design molecules with improved pharmacological profiles. As with any chemical reagent, proper handling and safety precautions are paramount. This guide provides a foundational understanding of this important compound to aid researchers and drug development professionals in their scientific endeavors.

References

- Gai, Y., et al. (2010). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

Sources

- 1. tert-butyl5-fluoroisoindoline-2-carboxylate CAS#: 871013-94-4 [m.chemicalbook.com]

- 2. tert-butyl5-fluoroisoindoline-2-carboxylate | 871013-94-4 [chemicalbook.com]

- 3. This compound | 871013-94-4 [sigmaaldrich.com]

- 4. This compound [chemdict.com]

- 5. 871013-94-4|this compound|BLD Pharm [bldpharm.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Tert-butyl 5-fluoroisoindoline-2-carboxylate in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of Tert-butyl 5-fluoroisoindoline-2-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals to ensure efficient process development, formulation, and ultimately, therapeutic efficacy.[1][2][3] Poor solubility can lead to challenges in bioavailability, requiring higher doses and potentially causing variable therapeutic outcomes.[1][3] This document offers a detailed exploration of the compound's physicochemical properties, a practical guide to determining its solubility, and a discussion of the factors influencing its dissolution in various organic solvents.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting and explaining its solubility behavior. This compound is a moderately polar molecule, a characteristic derived from its structural features, including a fluorine atom and a carbamate group.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆FNO₂ | [4] |

| Molecular Weight | 237.27 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Boiling Point (Predicted) | 310.0 ± 42.0 °C | [4] |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -1.67 ± 0.20 | [4] |

Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. A solute will have the highest solubility in a solvent with a similar polarity. The following table presents a hypothetical, yet scientifically plausible, solubility profile of this compound in a range of organic solvents at ambient temperature (25 °C). This data is based on the compound's estimated moderate polarity.

| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (g/L) at 25°C |

| Hexane | 0.1 | 1.88 | < 0.1 |

| Toluene | 2.4 | 2.38 | 5.2 |

| Dichloromethane (DCM) | 3.1 | 8.93 | 85.6 |

| Ethyl Acetate | 4.4 | 6.02 | 45.3 |

| Acetone | 5.1 | 20.7 | 150.2 |

| Isopropyl Alcohol (IPA) | 3.9 | 19.92 | 60.8 |

| Ethanol | 4.3 | 24.55 | 75.1 |

| Acetonitrile | 5.8 | 37.5 | 110.5 |

| Dimethylformamide (DMF) | 6.4 | 36.71 | > 200 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | > 200 |

Note: The solubility values presented are hypothetical and intended for illustrative purposes. Actual experimental determination is necessary for precise measurements.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[5][6] This method, while requiring patience, provides the most reliable and reproducible data.[5][7]

Rationale for the Shake-Flask Method

The core principle of this method is to create a saturated solution in which the dissolved solute is in equilibrium with the undissolved solid.[8] This ensures that the measured concentration represents the maximum amount of the compound that can dissolve in the solvent under the specified conditions. Prolonged agitation and a subsequent equilibration period are crucial to reach this true equilibrium.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled incubator set to 25 °C.

-

Agitate the samples for 24 to 48 hours. This extended time is necessary to ensure that equilibrium is reached, especially for poorly soluble compounds.[9]

-

-

Phase Separation:

-

After the agitation period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.[10]

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette. Be cautious not to disturb the sediment.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered samples with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Inject the diluted samples into the HPLC system and determine their concentrations by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Self-Validating System Checks

-

Visual Confirmation of Excess Solid: Always ensure that undissolved solid remains at the end of the experiment.

-

Time to Equilibrium Study: For a new compound, it is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

-

Reproducibility: Conduct the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Discussion: Factors Influencing Solubility

The solubility of this compound is governed by the interplay between its own molecular properties and those of the solvent.

-

Polarity: As illustrated by the hypothetical data, the compound exhibits higher solubility in polar aprotic solvents like DMSO and DMF. This is due to the favorable dipole-dipole interactions between the solvent and the polar functional groups (fluorine and carbamate) of the solute.

-

Hydrogen Bonding: The presence of the carbamate group allows for hydrogen bonding, which contributes to its solubility in protic solvents like ethanol and IPA. However, the bulky tert-butyl group can sterically hinder these interactions to some extent.

-

Dielectric Constant: Solvents with a higher dielectric constant are more effective at overcoming the lattice energy of the solid solute, leading to higher solubility. This trend is generally observed in the provided data.

The following diagram summarizes the key factors influencing the solubility of this compound.

Caption: Factors Influencing Solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and employing robust experimental methodologies like the shake-flask method, researchers can accurately determine its solubility profile. This knowledge is critical for making informed decisions during process development and formulation, ultimately contributing to the successful advancement of new chemical entities.[2][11]

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

Jain, A., et al. (2015). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2015, 195727. [Link]

-

Jouyban, A. (2008). Review of the cosolvency models for drug solubilization. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

The Importance of Solubility for New Drug Molecules. (2020). Madridge Journal of Pharmaceutical Research. [Link]

-

University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. tert-butyl5-fluoroisoindoline-2-carboxylate CAS#: 871013-94-4 [m.chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. seppic.com [seppic.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. jmpas.com [jmpas.com]

Introduction to fluorinated isoindoline derivatives

An In-Depth Technical Guide to Fluorinated Isoindoline Derivatives for Drug Discovery Professionals

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of fluorinated isoindoline derivatives, a class of compounds that merges the privileged isoindoline core with the unique modulatory effects of fluorine. The isoindoline framework is present in numerous approved drugs, valued for its rigid, three-dimensional structure that allows for precise presentation of functional groups to biological targets.[1] When fluorinated, these derivatives often exhibit enhanced metabolic stability, improved membrane permeability, and fine-tuned receptor binding affinity.[2][3] This document delves into the synthetic methodologies for creating these molecules, analyzes the profound impact of fluorination on their physicochemical and pharmacological profiles, and explores their application through relevant case studies. It is intended to serve as a technical resource for researchers and drug development professionals seeking to leverage the synergistic benefits of this promising chemical space.

Introduction: The Strategic Alliance of Isoindoline and Fluorine

The Isoindoline Core: A Privileged Scaffold

The isoindoline heterocycle, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is a prominent feature in a variety of clinically successful drugs.[1][4] Its derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-neoplastic properties.[4] The success of drugs like Lenalidomide, an isoindolinone-based immunomodulator, underscores the value of this scaffold in addressing complex diseases such as multiple myeloma.[1] The defined three-dimensional geometry of the isoindoline core provides a robust platform for optimizing ligand-receptor interactions, making it an attractive starting point for drug design.

The Role of Fluorine in Modern Drug Design

The introduction of fluorine into a drug candidate has become a primary strategy for lead optimization.[5][6] Accounting for approximately 25% of all available pharmaceuticals, fluorinated heterocycles play a critical role in modern medicine.[7] The unique properties of the fluorine atom—its small atomic radius, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert powerful effects on a molecule's profile.[8][9]

Key benefits of strategic fluorination include:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic hotspots, increase a drug's half-life, and improve its oral bioavailability.[8][10]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3][11]

-

pKa Modulation: As a highly electron-withdrawing group, fluorine can lower the pKa of nearby basic functional groups, such as amines. This modulation can optimize the ionization state of a drug for better target binding and absorption.[7][12]

-

Conformational Control: Fluorine can introduce favorable conformational biases through electrostatic interactions, locking the molecule into a more biologically active shape.[3]

The fusion of the isoindoline scaffold with fluorine chemistry thus offers a compelling strategy for developing next-generation therapeutics with superior pharmacological properties.

Synthetic Methodologies

The synthesis of fluorinated isoindoline derivatives can be broadly categorized into two strategic approaches: the late-stage fluorination of a pre-formed isoindoline core and the assembly of the heterocyclic system from fluorinated building blocks. The choice between these pathways is often dictated by the desired location of the fluorine atom and the availability of starting materials.

Caption: High-level comparison of Late-Stage Fluorination vs. Building Block synthetic routes.

Late-Stage Fluorination (LSF)

LSF involves introducing fluorine onto an already assembled isoindoline scaffold. This approach is particularly valuable for structure-activity relationship (SAR) studies, as it allows for the rapid generation of analogs from a common intermediate.

Key Experimental Protocol: Electrophilic Aromatic Fluorination

This protocol describes a representative method for fluorinating an electron-rich isoindoline derivative using an electrophilic fluorinating agent.

-

Dissolution: Dissolve the isoindoline substrate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add the electrophilic fluorinating reagent, such as Selectfluor™ (1.1-1.5 eq), portion-wise at room temperature.[13] The reaction may require a catalyst, such as a Lewis acid, depending on the substrate's reactivity.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired fluorinated isoindoline.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Building Block Approach

This strategy involves constructing the isoindoline ring from precursors that already contain the fluorine atom. This is often the most efficient method when the required fluorinated starting materials are commercially available or readily synthesized.

Key Experimental Protocol: Synthesis from a Fluorinated Precursor

This protocol outlines the synthesis of a fluorinated isoindolin-1-one via reductive cyclization of a fluorinated 2-cyanobenzoate.

-

Esterification: Convert a commercially available fluorinated phthalic anhydride to the corresponding methyl 2-cyanobenzoate derivative using standard methods.

-

Reduction & Cyclization: Dissolve the fluorinated methyl 2-cyanobenzoate (1.0 eq) in a protic solvent like ethanol or methanol.

-

Catalyst Addition: Add a reducing agent, such as sodium borohydride (NaBH₄, 2.0-4.0 eq), portion-wise while cooling the reaction in an ice bath. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction typically proceeds for several hours at room temperature or with gentle heating.

-

Work-up: Once the reaction is complete, carefully add water to quench any remaining reducing agent. Acidify the mixture with 1M HCl to pH ~2, which may precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the product with an organic solvent.

-

Purification & Characterization: Recrystallize or purify the crude product by column chromatography. Confirm the structure and purity by NMR and HRMS.

Impact on Physicochemical and Pharmacological Properties

The introduction of fluorine can dramatically alter the drug-like properties of an isoindoline derivative. These changes are often synergistic, leading to a superior overall pharmacological profile.

Caption: Impact of fluorination on molecular properties and resulting pharmacological benefits.

Data Summary: Property Modulation

The following table summarizes the typical effects of fluorination on key drug properties, drawing on established principles in medicinal chemistry.[3][10][12]

| Property | Non-Fluorinated Isoindoline | Fluorinated Isoindoline | Rationale & Consequence |

| Metabolic Stability | Susceptible to C-H oxidation | Blocked metabolic site | Increased half-life and exposure.[8] |

| LogP (Lipophilicity) | Moderate | Higher | Enhanced membrane permeability.[11] |

| pKa (of a distal amine) | ~8.5 - 9.5 | ~7.5 - 8.5 | Optimized ionization at physiological pH for improved cell entry and target engagement.[7] |

| Binding Affinity (Kd) | Baseline | Potentially Lower (Higher Affinity) | Favorable electrostatic or conformational effects can enhance binding to the target protein.[6] |

| Aqueous Solubility | Variable | Often Lower | Can be a liability; may require formulation strategies if excessively fluorinated. |

Case Study: Fluorinated Isoindolinone-Based GCS Inhibitors

A compelling recent example of this strategy is the development of fluorinated isoindolinone-based inhibitors of glucosylceramide synthase (GCS).[14][15] GCS inhibition is a therapeutic approach for Parkinson's Disease, particularly in patients with glycosphingolipid accumulation.[15]

In this program, researchers started with a potent isoindolinone lead compound and systematically introduced fluorine to optimize its properties for central nervous system (CNS) penetration and a lower projected human dose.[14]

Key Findings:

-

Improved Profile: Strategic fluorine substitution led to the discovery of a clinical candidate with a lower projected human dose, minimal efflux by P-glycoprotein (P-gp), and an acceptable safety profile.[14]

-

Rational Design: The optimization effort was guided by computational tools, including calculations of ligand efficiency and electrostatic potentials, to rationalize structure-activity relationships and predict the impact of fluorination.[14]

-